REACTION_CXSMILES
|
[B-](F)(F)(F)F.C1C=CN=CC=1.C1C=CN=CC=1.[IH2+].COC1C=CC([CH:27]([C:37]2[CH:42]=CC(OC(=O)C(C)(C)C)=CC=2)[CH:28]([C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)C=C)=CC=1.[Cl-].[NH4+]>C(Cl)Cl>[CH2:42]1[C:32]2[C:31](=[CH:36][CH:35]=[CH:34][CH:33]=2)[CH2:28][CH2:27][CH2:37]1 |f:0.1.2.3,5.6|
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Name
|
|
Quantity
|
65.8 mg
|
Type
|
reactant
|
Smiles
|
[B-](F)(F)(F)F.C1=CC=NC=C1.C1=CC=NC=C1.[IH2+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
1-(4-methoxyphenyl)-2-phenyl-1-(4-pivaloyloxyphenyl)-3-butene
|
Quantity
|
56 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C(C(C=C)C1=CC=CC=C1)C1=CC=C(C=C1)OC(C(C)(C)C)=O
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
Thereafter, the reactant was stirred at −78° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
also a tribromoborane diethyl ether complex (0.015 mL, 0.118 mmol) was added stepwise three times
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
the reactant was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted three times with diethyl ether (10 mL)
|
Type
|
CUSTOM
|
Details
|
An organic layer was collected
|
Type
|
WASH
|
Details
|
rinsed with a saturated aqueous sodium chloride solution (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying with anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrating
|
Type
|
CUSTOM
|
Details
|
The residue was purified by thin layer chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CCCC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |